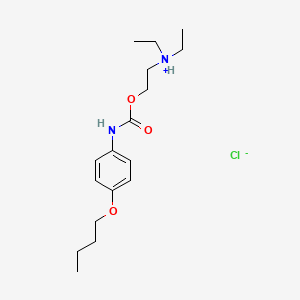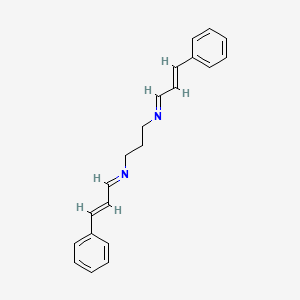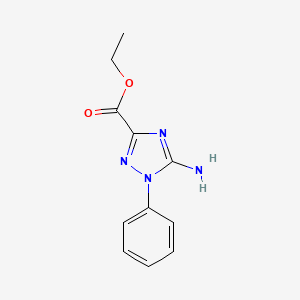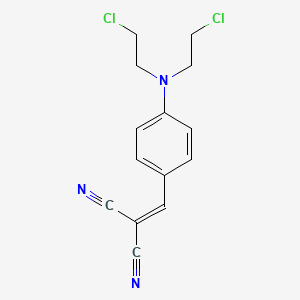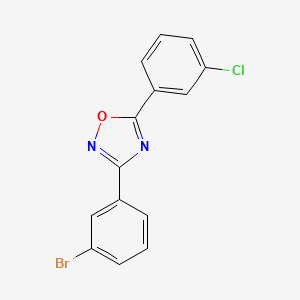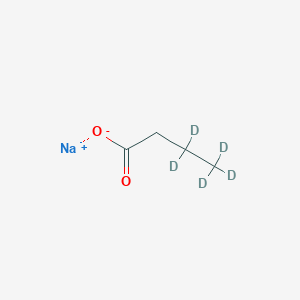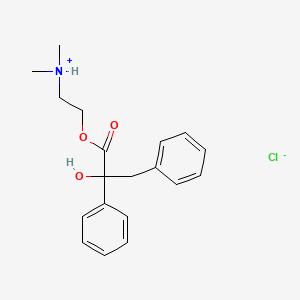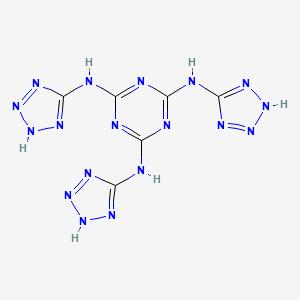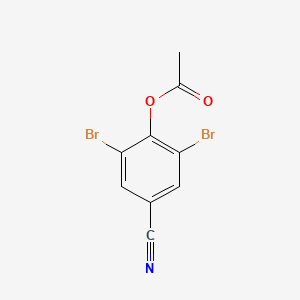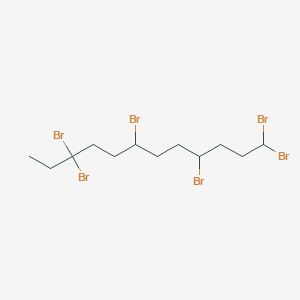
Glyceryl 2-isostearate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glyceryl 2-isostearate is an ester derived from glycerin and isostearic acid. It is a highly substantive, rich, liquid emollient commonly used in personal care and cosmetic products. This compound offers excellent moisturizing properties, good spreadability, and low HLB (Hydrophilic-Lipophilic Balance) emulsifying properties, making it ideal for various skincare applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Glyceryl 2-isostearate is synthesized through the esterification of glycerol with isostearic acid. The reaction typically involves heating glycerol and isostearic acid in the presence of a catalyst, such as sulfuric acid or sodium hydroxide, to facilitate the esterification process. The reaction is carried out at elevated temperatures, usually between 150°C to 200°C, to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound involves the transesterification of triglycerides with glycerol. This process is catalyzed by strong bases like sodium methoxide or potassium hydroxide. The reaction mixture is then subjected to distillation to remove any unreacted components and to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
Glyceryl 2-isostearate primarily undergoes esterification and transesterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of glycerol and isostearic acid .
Common Reagents and Conditions
Esterification: Glycerol and isostearic acid in the presence of sulfuric acid or sodium hydroxide as catalysts.
Transesterification: Triglycerides and glycerol with sodium methoxide or potassium hydroxide as catalysts.
Hydrolysis: Acidic or basic conditions to break down the ester bond.
Major Products Formed
Esterification: this compound and water.
Transesterification: this compound and glycerol.
Hydrolysis: Glycerol and isostearic acid.
Aplicaciones Científicas De Investigación
Glyceryl 2-isostearate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Cosmetic Industry: Used as an emollient and emulsifier in moisturizers, creams, and lotions due to its excellent moisturizing properties and ability to form stable emulsions.
Pharmaceuticals: Utilized in topical formulations to enhance the delivery of active ingredients through the skin.
Biotechnology: Employed in the formulation of biocompatible materials and drug delivery systems.
Industrial Applications: Used in the production of biodegradable lubricants and surfactants.
Mecanismo De Acción
Glyceryl 2-isostearate exerts its effects primarily through its emollient and moisturizing properties. It forms a protective film on the skin’s surface, reducing transepidermal water loss and enhancing skin hydration. The compound’s low HLB value allows it to effectively emulsify oil and water phases, creating stable emulsions in cosmetic formulations .
Comparación Con Compuestos Similares
Similar Compounds
Glyceryl Stearate: Another ester of glycerol, commonly used as an emulsifier and stabilizer in cosmetic formulations.
Glyceryl Monostearate: Used as a thickening agent and emulsifier in food and personal care products.
PEG-20 Glyceryl Triisostearate: A polyethylene glycol derivative used as a surfactant and emulsifier in cosmetics.
Uniqueness
Glyceryl 2-isostearate stands out due to its excellent moisturizing properties, low HLB value, and ability to form stable emulsions. Its biodegradability and eco-friendly nature make it a preferred choice in sustainable cosmetic formulations .
Propiedades
Número CAS |
32057-14-0 |
|---|---|
Fórmula molecular |
C21H42O4 |
Peso molecular |
358.6 g/mol |
Nombre IUPAC |
1,3-dihydroxypropan-2-yl 16-methylheptadecanoate |
InChI |
InChI=1S/C21H42O4/c1-19(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-21(24)25-20(17-22)18-23/h19-20,22-23H,3-18H2,1-2H3 |
Clave InChI |
MQXVQTFGCRTCRG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCCCCCCCCCC(=O)OC(CO)CO |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


